Cyclo(Pro-Trp)
Description
Overview of Diketopiperazines (DKPs) and Cyclic Dipeptides (CDPs) in Natural Product Chemistry
Diketopiperazines (DKPs), also referred to as cyclic dipeptides (CDPs), are the simplest class of cyclic peptides, formed by the condensation of two amino acids. chemrxiv.org These compounds are widespread in nature, produced by a diverse array of organisms including bacteria, fungi, marine microorganisms, and even mammals. chemrxiv.orgnih.gov In the realm of natural product chemistry, DKPs are a significant class of compounds due to their frequent occurrence in biologically active natural products. chemrxiv.org Their rigid and conformationally constrained scaffold makes them attractive for medicinal chemistry and drug discovery, offering a way to overcome the poor metabolic stability and physical properties often associated with linear peptides. chemrxiv.orgnih.gov
The 2,5-diketopiperazine core is the most common and has garnered the most scientific interest. chemrxiv.org This core structure can be further modified by various enzymes, leading to a vast diversity of chemical structures and biological activities. nih.govrsc.org
Significance of L-Proline and L-Tryptophan Residues in Cyclic Peptide Architectures
L-tryptophan, with its bulky and aromatic indole (B1671886) side chain, is another critical residue in many pharmacologically active compounds. The indole moiety can participate in various non-covalent interactions, including hydrophobic and π-π stacking interactions, which are essential for binding to receptors and enzymes. rsc.org The combination of the rigid proline and the functional tryptophan in a DKP scaffold, as seen in Cyclo(Pro-Trp), creates a molecule with a distinct and biologically relevant chemical architecture.
Historical Context of Cyclo(Pro-Trp) Research in Biochemical and Pharmacological Sciences
The study of diketopiperazines dates back to the early 20th century, with the crystal structure of the parent compound, 2,5-piperazinedione, being determined in 1938. wikipedia.org However, the specific investigation of Cyclo(Pro-Trp), also known as Brevianamide (B1173143) F, began later with the exploration of fungal metabolites. rsc.orgwikipedia.org It was identified as the simplest member and a biosynthetic precursor of the brevianamides, a large family of biologically active prenylated indole alkaloids produced by fungi of the Aspergillus and Penicillium genera. wikipedia.orgrsc.orgwikipedia.org
Early research into the brevianamide family, including Brevianamide F, was driven by their interesting and complex chemical structures. rsc.orgnih.gov Subsequent pharmacological studies revealed a range of biological activities for Cyclo(Pro-Trp). Initial investigations explored its potential for treating cardiovascular dysfunction. rsc.org However, these early studies also uncovered its hepatotoxic effects. rsc.org Further research has focused on its antimicrobial properties, with studies demonstrating its activity against various bacteria and fungi. rsc.orgwikipedia.orgnih.gov The historical trajectory of Cyclo(Pro-Trp) research highlights a common path in natural product science, moving from isolation and structural elucidation to the exploration of its biochemical roles and pharmacological potential.
| Property | Description |
| Common Name | Cyclo(Pro-Trp) |
| Systematic Name | (3S,8aS)-3-(1H-indol-3-ylmethyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
| Synonym | Brevianamide F |
| CAS Number | 38136-70-8 |
| Molecular Formula | C16H17N3O2 |
| Molar Mass | 283.33 g/mol |
| Class | Diketopiperazine (Cyclic Dipeptide) |
| Research Area | Key Findings |
| Natural Occurrence | Isolated from fungi such as Aspergillus and Penicillium species, and bacteria like Streptomyces sp. and Bacillus cereus. rsc.orgwikipedia.org |
| Biosynthesis | Serves as a key precursor in the biosynthesis of more complex brevianamide alkaloids. nih.govrsc.org |
| Pharmacological Activity | Exhibits antibacterial and antifungal properties. rsc.orgwikipedia.orgnih.gov Early studies also investigated cardiovascular effects, but revealed hepatotoxicity. rsc.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H17N3O2 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
3-(1H-indol-2-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C16H17N3O2/c20-15-14-6-3-7-19(14)16(21)13(18-15)9-11-8-10-4-1-2-5-12(10)17-11/h1-2,4-5,8,13-14,17H,3,6-7,9H2,(H,18,20) |
InChI Key |
OAUYQLJZHZRZSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)N2C1)CC3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
Natural Occurrence and Biosynthetic Pathways of Cyclo Pro Trp
Enzymatic Synthesis and Biotransformation Mechanisms
Microbial Transformation of Amino Acids into Cyclo(Pro-Trp)
Microorganisms possess the capability to synthesize cyclo(Pro-Trp) from their constituent amino acids, proline and tryptophan. Studies have demonstrated that certain bacterial strains, such as Streptomyces sp. WU20, are efficient in transforming exogenous proline and tryptophan into cyclo(Pro-Trp) nih.govresearchgate.netnih.govresearchgate.netspbu.ru. This microbial conversion is a key step in the natural production of this cyclic dipeptide. The process involves enzymatic cyclization, where the amino group of one amino acid attacks the carboxyl group of another, forming a stable cyclic structure. The efficiency of this transformation highlights the metabolic versatility of microorganisms in generating complex secondary metabolites from basic building blocks researchgate.net.
Data Table 1: Microorganisms and Amino Acid Conversion to Cyclo(Pro-Trp)
| Microorganism | Amino Acid Precursors | Product | Key Process | Reference(s) |
| Streptomyces sp. WU20 | Proline, Tryptophan | Cyclo(Pro-Trp) | Enzymatic transformation | nih.govresearchgate.netnih.govresearchgate.netspbu.ru |
Biosynthetic Precursors and Pathways of Downstream Metabolites
Cyclo(Pro-Trp) serves as a crucial intermediate in the biosynthesis of various downstream metabolites, particularly within fungal metabolic pathways. Its structure and reactivity make it a versatile precursor for complex alkaloid synthesis.
Cyclo(Pro-Trp) as a Precursor for Notoamide Biosynthesis
Cyclo(Pro-Trp) is recognized as an essential precursor in the biosynthetic pathway leading to notoamides nih.govnih.govmdpi.comresearchgate.net. In fungal species like Aspergillus sclerotiorum, cyclo(Pro-Trp) is transformed through a series of enzymatic steps to yield various notoamide structures nih.govmdpi.com. This conversion involves the fungi assimilating cyclo(Pro-Trp) secreted by co-culturing bacteria, such as Streptomyces, as a substrate for notoamide synthesis nih.govnih.govspbu.rumdpi.comresearchgate.net. The accumulation of notoamides in co-cultures is often attributed to this efficient biotransformation of cyclo(Pro-Trp) by fungi nih.govmdpi.com.
Data Table 2: Cyclo(Pro-Trp) in Notoamide Biosynthesis
| Precursor | Downstream Metabolite | Producing Organism (Example) | Key Transformation Steps | Reference(s) |
| Cyclo(Pro-Trp) | Notoamides | Aspergillus sclerotiorum | Isopentene derivation, Oxidation, Intramolecular Diels-Alder reaction | nih.govnih.govmdpi.comresearchgate.net |
Fungal Conversion Mechanisms
Fungi employ specific mechanisms to convert cyclo(Pro-Trp) into more complex molecules. Research indicates that Aspergillus sclerotiorum utilizes cyclo(Pro-Trp) through pathways involving isopentene derivation, oxidation, and intramolecular Diels-Alder reactions to produce notoamides nih.govresearchgate.netmdpi.comknowthecause.com. These multi-step transformations suggest that fungi possess a comprehensive intracellular enzyme system capable of catalyzing the entire synthesis of notoamides from cyclo(Pro-Trp) nih.govresearchgate.netmdpi.com. The intramolecular Diels-Alder reaction, in particular, is a key step in forming the bicyclic core of some indole (B1671886) alkaloids derived from cyclo(Pro-Trp) knowthecause.comnih.gov.
Inter-species Chemical Communication and Metabolically-Mediated Interactions
Compound List:
Cyclo(Pro-Trp)
Notoamides
Proline
Tryptophan
Chemical Synthesis and Derivatization Strategies for Cyclo Pro Trp
Solution-Phase Peptide Synthesis Methodologies
Solution-phase synthesis offers a classical and versatile approach to peptide chemistry, allowing for large-scale production and purification of intermediates at each step.
The core of synthesizing Cyclo(Pro-Trp) is the intramolecular head-to-tail cyclization of the linear Pro-Trp dipeptide. acs.org This process involves the formation of a peptide bond between the N-terminal amine of proline and the C-terminal carboxylic acid of tryptophan, or vice versa, resulting in the stable six-membered diketopiperazine ring. Studies have shown that proline-containing linear dipeptides can spontaneously form the corresponding cyclic dipeptides in aqueous solutions. frontiersin.orgnih.gov The mechanism often involves the formation of the linear dipeptide, which then undergoes cyclization. researchgate.netfrontiersin.org The sequence of the amino acids in the linear peptide can significantly affect the yield of the cyclization reaction. frontiersin.orgnih.gov For instance, studies on other proline-containing dipeptides have shown that a linear sequence of AA-Pro (where AA is an amino acid) cyclizes more readily than the Pro-AA sequence. frontiersin.orgnih.gov
The cyclization reaction is highly dependent on reaction conditions, particularly pH. researchgate.net The tendency for proline-containing peptides to cyclize is well-documented, making them predominant components in many naturally derived and processed materials. researchgate.net
The formation of the initial linear dipeptide and its subsequent cyclization are facilitated by specific coupling reagents and reaction conditions. These reagents activate the carboxylic acid group, making it susceptible to nucleophilic attack by the amine group to form the amide bond.
For the synthesis of the linear precursor, a common method involves the use of a coupling agent like N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) in the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA). mdpi.comnih.gov For example, a protected proline or tryptophan derivative can be coupled with its corresponding amino acid methyl ester using HBTU, 1-hydroxybenzotriazole (B26582) (HOBt), and DIPEA in an anhydrous solvent. mdpi.com
For the cyclization step, various reagents can be employed. (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another effective coupling reagent used for solution-phase macrocyclization. nih.gov The choice of reagent is critical to ensure high yields and minimize side reactions, such as racemization, which can occur under harsh conditions. nih.gov Mild basic conditions, such as using ammonium (B1175870) hydroxide (B78521) in methanol (B129727), have been successfully used to induce diketopiperazine formation from the deprotected linear dipeptide ester. mdpi.com
| Reagent | Abbreviation | Role in Synthesis | Typical Co-reagents/Conditions |
|---|---|---|---|
| N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU | Coupling agent for linear dipeptide formation and solution-phase cyclization. mdpi.comnih.govmdpi.com | DIPEA, HOBt, Anhydrous DMF. mdpi.comnih.gov |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Coupling agent for solution-phase cyclization. nih.govmdpi.com | DIPEA, DMF. nih.gov |
| N,N-Diisopropylethylamine | DIPEA | Non-nucleophilic base used to activate coupling reagents and neutralize acid salts. mdpi.comnih.gov | Used with HBTU, PyBOP. mdpi.comnih.gov |
| 1-Hydroxybenzotriazole | HOBt | Additive used with coupling reagents to improve efficiency and suppress racemization. mdpi.compeptide.com | Used with HBTU, DCC. mdpi.compeptide.com |
| Dicyclohexylcarbodiimide | DCC | Classical coupling agent for peptide bond formation. nih.gov | Often used with HOBt to reduce side reactions. nih.gov |
The choice of solvent and the optimization of reaction parameters are crucial for successful Cyclo(Pro-Trp) synthesis. Dimethylformamide (DMF) is a commonly used solvent for both linear peptide synthesis and cyclization due to its high polarity and ability to dissolve protected amino acids and peptides. mdpi.comnih.govmdpi.com
Reaction optimization focuses on maximizing the yield of the desired cyclic product while minimizing side reactions. A key parameter is pH. Research indicates that the intramolecular cyclization proceeds efficiently in a pH range of 6.5 to 9.5. researchgate.net Temperature and reaction time are also critical. For instance, cyclization using ammonium hydroxide is typically carried out at room temperature for 24 hours to ensure completion without promoting degradation or racemization. mdpi.com The concentration of the linear peptide in the solution is another factor; high-dilution conditions are often favored for cyclization to minimize intermolecular polymerization.
| Parameter | Condition/Solvent | Purpose in Synthesis | Reference |
|---|---|---|---|
| Solvent | Dimethylformamide (DMF) | Dissolves reactants and facilitates the coupling and cyclization reactions. | nih.govmdpi.com |
| Solvent | Methanol (MeOH) | Used in the cyclization step, particularly with bases like ammonium hydroxide. | mdpi.com |
| pH | 6.5 - 9.5 | Optimal pH range for efficient intramolecular cyclization. | researchgate.net |
| Temperature | Room Temperature | Mild condition used for cyclization to prevent side reactions and racemization. | mdpi.com |
| Concentration | High Dilution | Favors intramolecular cyclization over intermolecular polymerization. | mdpi.com |
Solid-Phase Peptide Synthesis (SPPS) Approaches
Solid-phase peptide synthesis (SPPS) provides a powerful alternative to solution-phase methods, offering advantages such as procedural simplicity, the ability to use excess reagents to drive reactions to completion, and easier purification. luxembourg-bio.com
In SPPS, the linear dipeptide precursor to Cyclo(Pro-Trp) is assembled stepwise on a solid polymeric support, such as a 2-chlorotrityl chloride (2-CTC) resin. nih.govmdpi.com The synthesis typically follows the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. springernature.comnih.gov
The process begins by anchoring the C-terminal amino acid (e.g., Fmoc-Trp(Boc)-OH) to the resin. The Fmoc protecting group on the α-amine is then removed using a base, typically a solution of piperidine (B6355638) in DMF. nih.gov The second amino acid (e.g., Fmoc-Pro-OH) is then coupled to the deprotected N-terminus of the resin-bound tryptophan using a coupling agent like HBTU and a base like DIPEA. nih.govnih.gov This cycle of deprotection and coupling is repeated to build the desired peptide chain. For a dipeptide, only one such cycle is needed. The use of protecting groups on the reactive side chains, such as the Boc group for the tryptophan indole (B1671886) nitrogen, is essential to prevent unwanted side reactions. nih.govpeptide.com
Once the linear dipeptide is assembled on the solid support, a deprotection strategy is required to yield the final cyclic product. This can proceed via two main routes: on-resin cyclization or cleavage followed by solution-phase cyclization.
For on-resin cyclization, the N-terminal Fmoc group of the dipeptide is removed. Then, the C-terminal ester linkage to the resin is selectively cleaved, and the resulting free carboxyl group is activated to cyclize with the free N-terminus while the peptide is still attached to the support. mdpi.com
Alternatively, and more commonly for diketopiperazine synthesis, the linear peptide is first cleaved from the resin. nih.govmdpi.com A cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA), is used. mdpi.comsigmaaldrich.com This step also removes acid-labile side-chain protecting groups like tert-butyloxycarbonyl (t-Boc). sigmaaldrich.comrsc.org The use of scavengers, such as anisole (B1667542), is important during TFA cleavage to prevent the alkylation of the sensitive tryptophan indole ring. sigmaaldrich.com Following cleavage and removal of the protecting groups, the linear dipeptide is cyclized in solution as described in section 3.1. nih.govmdpi.com The formation of diketopiperazines can sometimes be an unintended side reaction during SPPS, especially when proline is the second residue from the N-terminus, as the free amine generated during Fmoc deprotection can attack the ester linkage to the subsequent residue. luxembourg-bio.com
Cyclization Techniques on Solid Support or in Solution
The formation of the diketopiperazine (DKP) ring of Cyclo(Pro-Trp) is a pivotal step that can be executed using either solid-phase or solution-phase methodologies.
Solid-Phase Synthesis (SPS): In solid-phase peptide synthesis (SPPS), the linear dipeptide is assembled on a resin support. A common issue is the premature cleavage and cyclization of the dipeptide to form the DKP, especially during the removal of the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group under basic conditions (e.g., with piperidine). nih.gov This is particularly problematic for sequences with proline at the C-terminus. nih.gov To mitigate this, resins such as 2-chlorotrityl chloride (2-CTC) are often employed, as they allow for the cleavage of the peptide under mildly acidic conditions that are less prone to inducing cyclization. baranlab.org Alternatively, the cyclization can be performed intentionally while the peptide is still attached to the resin, followed by cleavage to release the final cyclic product. nih.govnih.gov
Solution-Phase Synthesis: Solution-phase cyclization is a more traditional and highly effective method. It typically involves activating the C-terminus of the linear Pro-Trp dipeptide, often as a methyl or ethyl ester, and inducing cyclization. nih.gov Heating the dipeptide ester in a suitable solvent, such as methanol or 2-butanol, often facilitates the intramolecular aminolysis to form the stable six-membered DKP ring. nih.govyoutube.com This process can be accelerated by catalysts or simply by thermal energy. nih.govyoutube.com More recently, microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times from hours to minutes and often improving yields in aqueous media. ub.edu
Table 1: Comparison of Cyclization Techniques for Diketopiperazine Formation
| Feature | Solid-Phase Cyclization | Solution-Phase Cyclization |
| Principle | Intramolecular cyclization of a resin-bound linear dipeptide. | Intramolecular cyclization of a linear dipeptide ester in solution. |
| Common Precursor | N-Fmoc-Trp-Pro-Resin | H-Pro-Trp-OMe/OEt |
| Key Challenge | Premature cyclization during Fmoc-deprotection leading to product loss. nih.gov | Potential for racemization under harsh thermal or basic conditions. nih.gov |
| Advantages | Facilitates purification; suitable for library synthesis. nih.gov | High yields, scalable, and avoids issues with resin linkers. nih.gov |
| Modern Methods | Use of specialized linkers (e.g., from t-butyl alcohol) to suppress side reactions. nih.gov | Microwave-assisted heating to accelerate the reaction and improve yields. ub.edu |
Chemoenzymatic Synthesis of Cyclo(Pro-Trp) and Analogs
Chemoenzymatic strategies combine the selectivity of enzymes with the versatility of chemical synthesis to produce Cyclo(Pro-Trp) and its analogs efficiently. These methods offer significant advantages, particularly in controlling stereochemistry and improving yields under mild conditions. organic-chemistry.org
A prominent approach involves a one-pot synthesis where an enzyme catalyzes the formation of the linear dipeptide, which then undergoes spontaneous chemical cyclization. organic-chemistry.org Specifically, the adenylation domain of a nonribosomal peptide synthetase, such as tyrocidine synthetase A (TycA-A), can be used. This enzyme activates the first amino acid (e.g., L-tryptophan) as an adenylate, which then reacts with the amino group of the second amino acid ester (e.g., L-proline methyl ester) in a nucleophilic substitution to form the dipeptide ester. organic-chemistry.org
The subsequent intramolecular cyclization of the dipeptide ester to form Cyclo(Pro-Trp) proceeds spontaneously and is highly dependent on pH, with optimal rates observed in the range of 6.5 to 9.5. organic-chemistry.org By controlling the pH in a bioreactor, high titers of the final product can be achieved. A key benefit of this enzymatic approach is the near-complete suppression of racemization, a common problem in purely chemical methods, allowing for the synthesis of optically pure DKPs. organic-chemistry.org This method has been successfully applied to produce cyclo(L-Trp-L-Pro) at concentrations of 4.07 mM. organic-chemistry.org
Stereoselective Synthesis of Cyclo(Pro-Trp) Diastereoisomers
The presence of two chiral centers in Cyclo(Pro-Trp) (at the α-carbons of proline and tryptophan) means that four possible stereoisomers can exist: cyclo(L-Pro-L-Trp), cyclo(D-Pro-L-Trp), cyclo(L-Pro-D-Trp), and cyclo(D-Pro-D-Trp). The synthesis of a specific diastereomer requires careful control of stereochemistry.
The primary strategy for stereoselective synthesis is to start with the appropriately configured amino acid precursors (e.g., N-Boc-L-proline and L-tryptophan methyl ester to yield cyclo(L-Pro-L-Trp)). organic-chemistry.org The main synthetic challenge is to prevent epimerization at the chiral centers during the deprotection and cyclization steps. wikipedia.org The α-proton of the tryptophan residue is particularly susceptible to abstraction under basic or harsh thermal conditions, which can lead to a mixture of diastereomers. wikipedia.org
Therefore, mild reaction conditions are crucial. For example, deprotection of a Boc-dipeptide ester with formic acid followed by cyclization via reflux in a 2-butanol/toluene mixture with azeotropic removal of the acid can minimize racemization. nih.gov After synthesis, confirming the stereochemical integrity of the product is essential. Techniques like Nuclear Magnetic Resonance (NMR) and, more definitively, Electronic Circular Dichroism (ECD) spectroscopy are used. ECD is particularly powerful as each of the four stereoisomers exhibits a distinct and predictable spectrum, allowing for unambiguous assignment of the absolute configuration. organic-chemistry.org
Chemical Reactions and Functional Group Transformations
The Cyclo(Pro-Trp) scaffold, also known as brevianamide (B1173143) F, possesses reactive sites that allow for a variety of chemical transformations. The indole ring of the tryptophan residue is a primary site for functionalization, while the diketopiperazine ring can also undergo reactions such as reduction.
Oxidation Reactions of the Indole Ring
The electron-rich indole ring of the tryptophan moiety in Cyclo(Pro-Trp) is susceptible to oxidation. This reaction is a key step in the biosynthesis of more complex related alkaloids, such as brevianamide A and B, and can be mimicked in chemical synthesis. Oxidation often targets the C2-C3 double bond of the indole.
Using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of a hydroxyindolenine intermediate. This intermediate is often not isolated but is subjected to rearrangement, for instance, by treatment with acid, to yield a more stable oxindole (B195798) structure. These oxidative transformations are crucial for building the complex polycyclic frameworks found in many natural products derived from the brevianamide F core.
Reduction Reactions
Reduction reactions on Cyclo(Pro-Trp) can target either the diketopiperazine ring or the indole nucleus, depending on the reagents and conditions used.
Reduction of the Diketopiperazine Ring: The two amide carbonyl groups within the DKP ring are resistant to mild reducing agents like sodium borohydride (B1222165) (NaBH₄). However, they can be completely reduced to the corresponding amines using a strong reducing agent such as Lithium Aluminium Hydride (LiAlH₄). This reaction converts the chiral diketopiperazine into the corresponding chiral piperazine, opening up access to a different class of compounds while retaining the stereochemistry of the side chains.
Reduction of the Indole Ring: The aromatic indole ring can be reduced to an indoline (B122111) (2,3-dihydroindole) via catalytic hydrogenation. This transformation typically requires a heterogeneous catalyst, such as Platinum on carbon (Pt/C), under a hydrogen atmosphere. nih.gov The reaction is often facilitated by the addition of an acid, like p-toluenesulfonic acid (p-TSA), which protonates the indole at the C3 position. This disrupts the aromaticity, forming a reactive iminium ion that is more readily hydrogenated. nih.gov
Nucleophilic Substitution Reactions
The indole ring of Cyclo(Pro-Trp) can be functionalized via nucleophilic substitution reactions, most notably through modern cross-coupling methodologies. A key example is the direct C2-arylation of the indole ring.
This transformation can be achieved using a Palladium-catalyzed C-H activation procedure. In this reaction, Cyclo(L-Pro-L-Trp) (brevianamide F) is treated with an aryldiazonium salt in the presence of a palladium catalyst. The reaction proceeds under mild conditions, often at room temperature, to regioselectively attach an aryl group to the C2 position of the indole ring. This method is highly versatile, allowing for the synthesis of a wide array of C2-arylated analogs of Cyclo(Pro-Trp), which has been shown to dramatically alter the biological activity of the parent molecule.
Table 2: Summary of Functional Group Transformations for Cyclo(Pro-Trp)
| Reaction Type | Reagent(s) | Site of Reaction | Product Type | Ref. |
| Oxidation | m-CPBA, then acid | Indole C2-C3 bond | Oxindole derivative | |
| Amide Reduction | LiAlH₄ | Diketopiperazine carbonyls | Chiral piperazine | |
| Indole Reduction | H₂, Pt/C, p-TSA | Indole ring | Indoline derivative | nih.gov |
| Nucleophilic Substitution | Ar-N₂⁺ BF₄⁻, Pd(OAc)₂ | Indole C2 position | C2-Arylated Cyclo(Pro-Trp) |
Synthesis of Cyclo(Pro-Trp) Derivatives and Analogs
The synthesis of derivatives and analogs of Cyclo(Pro-Trp) is a critical area of research aimed at modulating its physicochemical properties and biological activities. Strategic chemical modifications are primarily focused on the tryptophan indole ring and, to a lesser extent, the diketopiperazine backbone. These modifications allow for the systematic exploration of the structure-activity relationship (SAR) of the parent compound.
General Synthesis of the Cyclo(Pro-Trp) Scaffold
The foundational step for any derivatization is the efficient synthesis of the core Cyclo(Pro-Trp) structure. The general approach involves a three-step process:
Synthesis of Protected Linear Dipeptides : Suitably protected proline and tryptophan derivatives are coupled using standard peptide chemistry to form the linear dipeptide. core.ac.ukresearchgate.net
Deprotection : The protecting groups, such as the t-Boc group, are removed. core.ac.uk This step requires careful consideration, as the indole ring of tryptophan is susceptible to oxidation under acidic conditions. core.ac.uk To prevent side reactions like butylation during Boc group removal, scavengers like anisole or methionine are often added. core.ac.uk
Cyclization : The deprotected linear dipeptide is induced to cyclize, forming the stable six-membered diketopiperazine (DKP) ring. core.ac.ukresearchgate.net The inherent tendency of proline-containing peptides to adopt a folded conformation facilitates this intramolecular cyclization. core.ac.uk
This methodology can be adapted to produce all four stereoisomers: cyclo(L-Pro-L-Trp), cyclo(D-Pro-L-Trp), cyclo(L-Pro-D-Trp), and cyclo(D-Pro-D-Trp), providing a basis for exploring stereochemistry-dependent activities. core.ac.uk
Modifications of the Tryptophan Indole Ring
The indole ring of the tryptophan residue is the most common site for chemical modification, offering a versatile handle to introduce a wide range of functional groups and modulate the molecule's properties.
Arylation: The introduction of aryl groups onto the indole nucleus is a key strategy for creating novel analogs. Modern synthetic methodologies, such as metal-catalyzed C-C coupling through direct C-H activation, have been explored for the arylation of the Cyclo(L-Trp-L-Pro) scaffold, also known as Brevianamide F. ub.edu This approach represents a direct and efficient way to synthesize arylated derivatives, which can then be evaluated to determine the impact of the new substituent on biological function. ub.edu
Alkylation and Prenylation: Alkylation, particularly at the indole nitrogen (N1 position), is another common derivatization strategy. A general method for synthesizing 1-alkyltryptophan analogs involves protecting the amino and carboxyl groups of tryptophan, followed by alkylation of the indole nitrogen using an alkyl bromide in the presence of a base. nih.gov This strategy can be applied to the cyclized dipeptide. For instance, the related compound cyclo(L-Trp-L-Trp) has been successfully N-methylated to produce N1'-Me-cyclo(L-Trp-L-Trp). researchgate.net
Prenylation at the C2 position of the indole ring is a particularly noteworthy modification, as it is found in the related, naturally occurring cytotoxic compounds tryprostatins A and B. ub.edu This highlights the synthetic importance of introducing prenyl groups to create potent analogs.
Halogenation: The incorporation of halogen atoms (F, Cl, Br) is a well-established strategy in medicinal chemistry to enhance a compound's metabolic stability and binding affinity. manchester.ac.uk Halogenated derivatives of Cyclo(Pro-Trp) can be synthesized by utilizing pre-functionalized tryptophan analogs. Several methods exist for producing these halogenated tryptophans:
Enzymatic Synthesis : Tryptophan halogenase enzymes can be used for the selective biosynthesis of derivatives such as 6-chloro-tryptophan, 7-chloro-tryptophan, 6-bromo-tryptophan, and 7-bromo-tryptophan from inexpensive halide salts. nih.gov
Chemical Synthesis : Isotopically labeled halogenated L-tryptophan derivatives, such as 5'-bromo- and 5'-fluoro-L-tryptophan, have been synthesized by coupling the corresponding halogenated indoles with S-methyl-L-cysteine in an enzymatic reaction. nih.gov
These halogenated amino acids can then be incorporated into the general synthetic scheme to yield the desired halogenated Cyclo(Pro-Trp) analogs.
The following table summarizes key derivatization strategies for the tryptophan indole ring.
| Modification Type | Position(s) | Reagents/Methodology | Example Derivative/Analog | Reference(s) |
| Arylation | Indole Ring | Metal-catalyzed C-H activation | Arylated cyclo(L-Trp-L-Pro) | ub.edu |
| Alkylation | N1 (Indole) | Alkyl bromide, base | 1-Ethyl-tryptophan, N1'-Me-cyclo(L-Trp-L-Trp) | nih.govresearchgate.net |
| Prenylation | C2 (Indole) | Biosynthetic or chemical prenylation | Tryprostatin A/B (related natural product) | ub.edu |
| Halogenation | C5, C6, C7 (Indole) | Tryptophan halogenases; Chemical synthesis from halogenated indoles | 5-Bromo-Trp, 6-Chloro-Trp, 7-Chloro-Trp | nih.govnih.gov |
Peptide Backbone Modifications
Altering the diketopiperazine backbone itself represents a more fundamental approach to creating analogs. While less common for Cyclo(Pro-Trp) specifically, strategies developed for other cyclic peptides are highly relevant. One such advanced strategy is the use of "click chemistry". For example, a copper(I)-catalyzed azide-alkyne cycloaddition was successfully used to synthesize a triazole analog of a different proline-containing cyclic tetrapeptide, cyclo-[(L)Pro-(L)Val-psi(triazole)-(L)Pro-(L)Tyr]. chim.it This method, which replaces a traditional peptide bond with a stable triazole ring, can be invaluable when standard cyclization methods prove difficult or fail, demonstrating its utility for creating structurally unique analogs. chim.it
Structural Elucidation and Conformational Analysis of Cyclo Pro Trp
Spectroscopic Characterization Techniques
The definitive identification and structural characterization of Cyclo(Pro-Trp) rely on a suite of spectroscopic methods, each providing complementary information about its molecular architecture, functional groups, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the connectivity and spatial arrangement of atoms within Cyclo(Pro-Trp). Proton (¹H) NMR spectroscopy reveals the chemical environment of hydrogen atoms, providing information on the number of protons, their neighboring atoms through spin-spin coupling, and their relative positions. Carbon-13 (¹³C) NMR spectroscopy offers insights into the carbon skeleton, identifying distinct carbon environments, including carbonyl carbons, alpha-carbons, and those within the aromatic side chains of tryptophan and the proline ring.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are vital for unambiguously assigning signals and establishing through-bond and through-space connectivities. For instance, studies on related diketopiperazines have shown that ¹H NMR can differentiate between folded and extended conformations by observing changes in chemical shifts, particularly for protons involved in intramolecular interactions like CH-π interactions researchgate.netresearchgate.net. The proline residue's unique cyclic structure also contributes distinct signals in both ¹H and ¹³C NMR spectra, aiding in its identification and characterization within the dipeptide benchchem.comchemicalbook.com. Detailed ¹H NMR spectra for Cyclo(L-Pro-L-Trp) in D₂O under basic conditions have been reported, highlighting the utility of NMR in studying the dynamics and potential isomerization of such cyclic dipeptides researchgate.net.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is fundamental for determining the molecular weight and elemental composition of Cyclo(Pro-Trp). Electrospray Ionization (ESI) is commonly used to generate protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the precise molecular formula and distinguishing Cyclo(Pro-Trp) from isobaric compounds.
MS/MS (tandem mass spectrometry) fragmentation patterns offer further structural information by breaking down the molecule into characteristic fragments, which can confirm the presence of specific amino acid residues and the cyclic peptide backbone benchchem.com. For example, HRMS has been employed to accurately determine the molecular weight of related cyclic dipeptides, confirming their elemental composition with high precision nih.govmdpi.com. While specific HRMS data for Cyclo(Pro-Trp) itself is not detailed in all snippets, studies on structurally similar compounds like cyclo(L-Trp-L-Pro) report protonated molecular ions, validating the technique's application benchchem.com.
Table 1: Mass Spectrometry Data for Cyclo(Pro-Trp)
| Parameter | Value | Technique | Reference |
| Molecular Formula | C₁₆H₁₇N₃O₂ | - | medchemexpress.com |
| Molecular Weight | 283.33 g/mol | - | medchemexpress.com |
| Protonated Ion ([M+H]⁺) | Calculated: 284.144; Observed: ~284.144 | HRMS/ESI | medchemexpress.com |
| Diagnostic Ion | m/z 285.1234 (for similar DKPs) | MS | benchchem.com |
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in Cyclo(Pro-Trp) by analyzing the absorption of infrared radiation. Characteristic absorption bands are associated with the amide linkages (C=O stretching, N-H stretching and bending), the proline ring, and the indole (B1671886) moiety of tryptophan.
Conformational Preferences and Diketopiperazine Ring Dynamics
Cis- and Trans-Amide Bond Configurations in Diketopiperazine Ring
The diketopiperazine rings of cyclo(L-Trp-L-Pro) and cyclo(D-Trp-D-Pro) contain cis-amide bonds.
Conversely, cyclo(L-Trp-D-Pro) and cyclo(D-Trp-L-Pro) isomers feature trans-amide bonds core.ac.uk.
Table 1: Stereoisomer-Dependent Amide Bond Configurations in Cyclo(Trp-Pro) Isomers
| Stereoisomer | Amide Bond Configuration |
| cyclo(L-Trp-L-Pro) | cis |
| cyclo(D-Trp-D-Pro) | cis |
| cyclo(L-Trp-D-Pro) | trans |
| cyclo(D-Trp-L-Pro) | trans |
Source: core.ac.uk
Tryptophan Side Chain Orientation and its Impact on Conformation
The indole ring's flexibility allows it to adopt various orientations, characterized by different torsion angles (e.g., χ1 and χ2) of the side chain acs.org. The specific conformation adopted by the tryptophan side chain can be influenced by the surrounding amino acid residues (proline in this case) and the solvent environment, leading to distinct spatial arrangements that impact how the molecule interacts with other species acs.orgnih.gov. For instance, in related cyclic peptides, the indole ring has been observed to orient itself to minimize exposure of non-polar surfaces, suggesting a preference for specific, ordered conformations nih.gov.
Table 2: Tryptophan Side Chain Conformation and Interactions in Cyclic Dipeptides
| Aspect | Description/Impact | Sources |
| Indole Ring | Aromatic, capable of π-π stacking and CH-π interactions. | benchchem.com, researchgate.net |
| Orientation | Influences overall folded conformation due to intramolecular interactions, such as CH-π interactions. | researchgate.net |
| Flexibility | Side chain can adopt various conformations (e.g., χ1, χ2 angles), affecting molecular recognition and stability. | acs.org |
| Interaction with Proline | Proline's influence on side chain orientation and overall ring conformation. | nih.gov, researchgate.net |
Computational Modeling and Molecular Dynamics Simulations
Computational methods, including molecular modeling, molecular dynamics (MD) simulations, and conformational searches, are indispensable tools for investigating the complex three-dimensional structures and dynamic behaviors of peptides like Cyclo(Pro-Trp) nih.govnih.gov. These techniques allow researchers to predict and analyze potential conformations that may be difficult to resolve experimentally, providing insights into structure-activity relationships.
Prediction of Bioactive Conformations
The prediction of "bioactive conformations"—the specific three-dimensional structures that enable a molecule to interact effectively with its biological target—is a key application of computational modeling researchgate.net. Techniques such as molecular dynamics simulations allow for the exploration of the conformational landscape of cyclic peptides, revealing the ensemble of structures they can adopt in solution nih.govnih.govacs.org. Conformational searches systematically explore possible arrangements to identify low-energy structures that are consistent with experimental data, such as Nuclear Magnetic Resonance (NMR) constraints nih.govnih.gov.
While direct computational studies specifically detailing the bioactive conformations of Cyclo(Pro-Trp) are not extensively detailed in the provided search results, studies on related cyclic peptides highlight the methodologies. For example, NMR spectroscopy combined with restrained molecular dynamics has been used to determine the structures of cyclic pentapeptides nih.gov. Principal Component Analysis (PCA) is also employed to visualize and analyze the conformational space sampled during simulations, aiding in the identification of distinct conformational states acs.org. The definition of a "bioactive conformation" itself can be challenging due to the inherent flexibility of both peptide ligands and their receptor binding sites researchgate.net.
Table 3: Computational Methods in Cyclic Peptide Conformation Studies
| Method | Application/Purpose | Sources |
| NMR Spectroscopy | Assigning proton signals, obtaining distance information, characterizing conformation, identifying isomers. | benchchem.com, nih.gov, researchgate.net, researchgate.net |
| Molecular Dynamics (MD) Simulations | Refining conformational models, simulating peptide behavior in solution, exploring conformational ensembles, stability assessment. | nih.gov, nih.gov, acs.org |
| Conformational Search | Generating potential low-energy structures, exploring conformational space, identifying stable arrangements. | nih.gov |
| Principal Component Analysis (PCA) | Visualizing and analyzing conformational space sampled in simulations. | acs.org |
Ligand-Receptor Docking Studies
Ligand-receptor docking studies are computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a biological macromolecule (receptor) brazilianjournals.com.brnih.gov. These studies are crucial for understanding molecular recognition processes and for drug design. In the context of cyclic peptides, docking can reveal how specific conformations interact with target proteins.
While direct docking studies of Cyclo(Pro-Trp) are not explicitly detailed in the provided results, related studies on cyclic peptides and their interactions with biological targets offer valuable insights. For instance, docking studies have been performed on cyclic dipeptides like cyclo(L-pro-L-tyr) to predict their binding affinities and interactions with various targets such as the estrogen receptor alpha and viral proteins, identifying key residues involved in binding brazilianjournals.com.br. Similarly, docking of macrocyclic tetrapeptides to opioid receptors has elucidated specific binding modes and interactions with receptor residues, including tryptophan and proline nih.govplos.org. These studies demonstrate the utility of docking in identifying potential biological targets and understanding the molecular basis of peptide-receptor interactions, often highlighting the role of specific amino acid side chains like tryptophan in binding plos.org.
Table 4: Examples of Ligand-Receptor Docking Studies with Cyclic Peptides and Related Structures
| Ligand/Peptide Type | Target Receptor/Protein | Key Findings/Interactions | Sources |
| Cyclo(L-pro-L-tyr) | Estrogen Receptor Alpha, HIV-1 Integrase, etc. | Predicted strong binding affinities; identified specific interacting residues (e.g., hydrophobic interactions). | brazilianjournals.com.br |
| Cyclodal (cyclic tetrapeptide) | μ Opioid Receptor (MOR) | Unique binding mode predicted, involving salt bridges with receptor residues (Asp/Glu); specific side chain interactions with residues like Trp. | nih.gov |
| CJ-15,208 ([Phe-D-Pro-Phe-Trp]) and analogs | Opioid Receptors (KOR, MOR, DOR) | Structure-activity relationship studies indicated effects of tryptophan substitution on opioid activity and receptor antagonism. | mdpi.com |
| Various Ligands (e.g., Curcumin, Baicalein) | Cyclin D1 | Identified key interacting residues in the binding site, including Tryptophan (Trp) and Proline (Pro); highlighted the importance of specific residues for binding. | plos.org |
| Endomorphin-1 (Tyr-Pro-Trp-PheNH2) | µ-Opioid Receptor | Conformational analysis and docking studies suggested involvement of D-Trp-Phe moiety in receptor interactions. | acs.org, researchgate.net |
Biological Activities and Molecular Mechanisms of Action of Cyclo Pro Trp
Antimicrobial Activity and Mechanisms
Cyclo(Pro-Trp) exhibits a wide range of antimicrobial activities, effectively inhibiting the growth of various pathogenic microorganisms. Its efficacy has been documented against both bacteria and fungi, suggesting a versatile mechanism of action.
Antibacterial Effects
Research has confirmed the broad-spectrum antibacterial properties of Cyclo(Pro-Trp). nih.govrsc.org This activity extends to both Gram-positive and Gram-negative bacteria, encompassing several clinically relevant pathogens. The general mode of action for antimicrobial peptides often involves interaction with and disruption of the bacterial cell membrane. nih.govrsc.org
Cyclo(Pro-Trp) has shown notable efficacy against Gram-positive bacteria. One study identified Cyclo(L-tryptophanyl-L-prolyl) as a potent agent against Methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of antibiotic-resistant infections. dovepress.com The minimum inhibitory concentration (MIC) was determined to be 16 µg/mL, and the compound was found to have bactericidal effects, meaning it actively kills the bacteria. dovepress.com Further studies have confirmed its activity against Micrococcus luteus, indicating a broader range of action against Gram-positive organisms. dovepress.com
| Bacterium | Activity | MIC (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus (MRSA) | Bactericidal | 16 | dovepress.com |
| Micrococcus luteus | Inhibition Zone Observed | N/A | dovepress.com |
The antibacterial action of Cyclo(Pro-Trp) also extends to Gram-negative bacteria. Studies utilizing the Kirby-Bauer disc diffusion assay have demonstrated its inhibitory effects on the growth of Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.govdovepress.com While this method confirms susceptibility, it does not provide a quantitative measure of the minimum inhibitory concentration. The ability of Cyclo(Pro-Trp) to counteract these challenging pathogens highlights its potential as a broad-spectrum antibacterial agent.
| Bacterium | Activity | Reference |
|---|---|---|
| Escherichia coli | Inhibition Zone Observed | nih.govdovepress.com |
| Pseudomonas aeruginosa | Inhibition Zone Observed | nih.govdovepress.com |
| Klebsiella pneumoniae | Inhibition Zone Observed | nih.govdovepress.com |
Antifungal Effects
In addition to its antibacterial properties, Cyclo(Pro-Trp) has been reported to possess antifungal activity. snu.ac.kr This dual action against both bacteria and fungi underscores its potential as a versatile antimicrobial compound.
Cyclo(Pro-Trp) has demonstrated inhibitory effects against several fungal species of clinical and agricultural importance. snu.ac.krresearchgate.net Kirby-Bauer disc diffusion assays have shown zones of inhibition against the opportunistic yeast Candida albicans, as well as the common molds Aspergillus niger and Penicillium notatum. nih.govresearchgate.net A review article also mentions its effectiveness in preventing microbial deterioration in food at a concentration of approximately 16 µg/mL, which suggests a potent antifungal action. itjfs.comitjfs.com
| Fungus | Activity | Reference |
|---|---|---|
| Candida albicans | Inhibition Zone Observed | nih.govresearchgate.net |
| Aspergillus niger | Inhibition Zone Observed | nih.govresearchgate.net |
| Penicillium notatum | Inhibition Zone Observed | nih.govresearchgate.net |
While the precise molecular mechanism of Cyclo(Pro-Trp)'s antifungal activity is still under detailed investigation, studies on the closely related compound, Cyclo(Pro-Tyr), offer significant insights. Research has shown that Cyclo(Pro-Tyr) exerts its antifungal effect by disrupting the fungal plasma membrane. nih.govcore.ac.uk Specifically, it is believed to target the [H+]ATPase Pma1, an essential proton pump in the fungal plasma membrane. nih.govcore.ac.uknih.gov
The proposed mechanism involves the destabilization of membrane microdomains containing Pma1, which leads to a disruption of plasma membrane polarization, induces oxidative stress, and increases membrane fluidity. nih.govcore.ac.uknih.gov This cascade of events ultimately compromises the integrity of the fungal membrane, leading to cell death. Given the structural similarity between Cyclo(Pro-Trp) and Cyclo(Pro-Tyr), it is plausible that they share a similar mode of antifungal action, though further research is needed for direct confirmation.
Modulation of Fungal Lipid Metabolism and Membrane Rigidity (e.g., Phosphatidylethanolamine, Monoolein, Ergocalciferol)
Cyclo(Pro-Trp), also known as cyclo(L-tryptophanyl-L-prolyl) or its isomer Brevianamide (B1173143) F, has demonstrated notable broad-spectrum antifungal properties. nih.gov Research indicates its potential application in controlling microbial deterioration in food and feed, with effective concentrations around 16 µg/mL. itjfs.comitjfs.com
While the precise molecular mechanisms of Cyclo(Pro-Trp) are still under investigation, studies on structurally similar proline-containing cyclodipeptides, such as Cyclo(Pro-Tyr), offer valuable insights. Research on Cyclo(Pro-Tyr) has shown that it can disrupt the plasma membrane of fungi, leading to increased membrane fluidity and compromised integrity. researchgate.net This disruption is associated with an oxidative burst that causes chemical deterioration of lipids and proteins. In response to this stress, fungal cells activate their lipid metabolism, which includes changes in the levels of key membrane components like phosphatidylethanolamine, to mitigate the damage. However, specific studies detailing the direct impact of Cyclo(Pro-Trp) on fungal lipid components like phosphatidylethanolamine, monoolein, or ergocalciferol (B368823) are not extensively documented in the available literature.
Antiviral Effects and Related Mechanisms (e.g., Influenza A virus)
Inhibition of Viral Replication Stages (e.g., Attachment, Entry, Replication)
The proposed antiviral mechanism for cyclodipeptides involves the disruption of specific stages of the viral life cycle, such as attachment to the host cell, entry, or replication. itjfs.com For example, the related compound cyclo(Phe-Pro) was found to inhibit HIV replication by preventing the virus from entering human cells. itjfs.com Other complex cyclic molecules have been shown to inhibit influenza virus entry by binding to the viral protein hemagglutinin, which prevents the virus from interacting with host cell receptors. nih.gov This illustrates a potential pathway for antiviral action. While it is believed that CDPs function through these mechanisms, specific studies pinpointing which replication stage is inhibited by Cyclo(Pro-Trp) in the context of an Influenza A virus infection have not been detailed. itjfs.com
Interference with Viral Enzymes (e.g., Proteases, Reverse Transcriptases)
Another potential mechanism for the antiviral activity of cyclodipeptides is the interference with the function of crucial viral enzymes, such as proteases and reverse transcriptases, which are essential for viral replication. itjfs.com For the influenza virus, neuraminidase is a key enzyme that facilitates the release of new virus particles from the host cell, and inhibitors targeting this enzyme are a major class of antiviral drugs. youtube.com However, the existing research does not provide specific evidence demonstrating that Cyclo(Pro-Trp) directly inhibits influenza virus proteases, neuraminidase, or other viral enzymes.
Quorum Sensing Modulation by Proline-Containing Cyclic Dipeptides
Proline-containing cyclic dipeptides, also known as diketopiperazines (DKPs), play a significant role in quorum sensing (QS), the cell-to-cell communication system used by bacteria. mdpi.comnih.gov These molecules can act as signals that regulate a variety of physiological processes depending on population density. nih.gov
Cyclo(Pro-Trp) has been identified as a key signaling molecule in the chemical communication between different microorganisms. mdpi.com In a co-culture of the fungus Aspergillus sclerotiorum and the actinomycete Streptomyces sp. WU20, Cyclo(Pro-Trp) produced by the bacterium was found to influence the metabolic processes of the fungus. mdpi.com
Furthermore, other proline-containing cyclic dipeptides have been characterized as QS signaling molecules. A study on Serratia odorifera, a symbiotic bacterium of the mushroom Hypsizygus marmoreus, identified cyclo(Pro-Phe), cyclo(Pro-Tyr), and cyclo(Pro-Val) as autoinducers in its QS system. nih.gov These findings underscore the importance of the proline-containing DKP scaffold in mediating intercellular communication. mdpi.com
Anticancer and Antiproliferative Activities
Cyclic dipeptides are a class of natural products that have been evaluated for their antitumor and antiproliferative properties. nih.gov The rigid structure of these compounds, especially those containing proline, makes them attractive candidates for drug design. mdpi.com
Cytotoxic Effects on Cancer Cell Lines (e.g., HeLa, HepG2, MCF-7)
Cyclo(Pro-Trp) and its stereoisomers have been evaluated for their cytotoxic effects against various human cancer cell lines. Research on Brevianamide F, which is cyclo(L-Trp-L-Pro), showed marked cytotoxic effects on the OVCAR-8 ovarian cancer cell line. nih.gov The activity of Cyclo(Pro-Trp) and related compounds has been tested on several key cancer cell lines, with results indicating a potential for antiproliferative activity.
HeLa (Cervical Carcinoma): The isomer cyclo(D-Trp-L-Pro) demonstrated effective anticancer activity against the HeLa cell line, leading to a reduction in cell viability of over 50%. core.ac.uk
HepG2 (Hepatocellular Carcinoma): While direct data for Cyclo(Pro-Trp) on HepG2 is not specified, derivatives of the related compound Cyclo(Pro-Tyr) have been shown to inhibit the growth of HepG2 cells with an IC₅₀ value of 140 µM. itjfs.comitjfs.com Other proline-containing dipeptides like cyclo(l-IIe-l-Pro) and cyclo(l-Leu-l-Pro) showed moderate to weak inhibition (IC₅₀ ≥50 μg/mL). nih.gov
MCF-7 (Breast Cancer): Studies on other proline-based cyclodipeptides have shown activity against MCF-7 cells. For example, cyclo(l-Leu-l-Pro) and cyclo(l-IIe-l-Pro) inhibited MCF-7 cell proliferation with IC₅₀ values of 30 μg/mL and 27 μg/mL, respectively. nih.gov
The following table summarizes the cytotoxic activity of Cyclo(Pro-Trp) isomers and related proline-containing cyclodipeptides on various cancer cell lines.
| Compound | Cell Line | Activity | Source(s) |
| Brevianamide F (cyclo(L-Trp-L-Pro)) | OVCAR-8 (Ovarian) | IC₅₀ = 11.9 µg/mL | nih.gov |
| cyclo(D-Trp-L-Pro) | HeLa (Cervical) | >50% reduction in viability | core.ac.uk |
| cyclo(Pro-Tyr) derivatives | HepG2 (Liver) | IC₅₀ = 140 µM | itjfs.comitjfs.com |
| cyclo(l-Leu-l-Pro) | MCF-7 (Breast) | IC₅₀ = 30 µg/mL | nih.gov |
| cyclo(l-IIe-l-Pro) | MCF-7 (Breast) | IC₅₀ = 27 µg/mL | nih.gov |
| cyclo(l-IIe-l-Pro) | HepG2 (Liver) | IC₅₀ ≥50 µg/mL | nih.gov |
| cyclo(l-Leu-l-Pro) | HepG2 (Liver) | IC₅₀ ≥50 µg/mL | nih.gov |
| Mixture containing cyclo(l-Tyr-l-Pro) | HeLa (Cervical) | IC₅₀ = 0.53 mg/mL | nih.gov |
Table of Compound Names
| Abbreviation / Trivial Name | Full Chemical Name |
| Cyclo(Pro-Trp) | Cyclo(prolyl-tryptophyl) |
| Brevianamide F | Cyclo(L-tryptophanyl-L-prolyl) |
| Cyclo(Pro-Tyr) | Cyclo(prolyl-tyrosyl) |
| Cyclo(Phe-Pro) | Cyclo(phenylalanyl-prolyl) |
| Cyclo(Trp-Trp) | Cyclo(tryptophanyl-tryptophanyl) |
| Cyclo(Pro-Val) | Cyclo(prolyl-valyl) |
| Cyclo(l-IIe-l-Pro) | Cyclo(L-isoleucyl-L-prolyl) |
| Cyclo(l-Leu-l-Pro) | Cyclo(L-leucyl-L-prolyl) |
| Phosphatidylethanolamine | Phosphatidylethanolamine |
| Monoolein | Monoolein |
| Ergocalciferol | Ergocalciferol |
| HeLa | Henrietta Lacks cells (Cervical cancer cell line) |
| HepG2 | Human liver cancer cell line |
| MCF-7 | Michigan Cancer Foundation-7 (Breast cancer cell line) |
| OVCAR-8 | Ovarian cancer cell line |
Induction of Apoptosis and Programmed Cell Death Pathways
The induction of apoptosis, or programmed cell death, is a critical mechanism for anti-cancer agents. While detailed pathway-specific studies exclusively on Cyclo(Pro-Trp) are limited in the available literature, the broader class of proline-containing diketopiperazines (DKPs), to which Cyclo(Pro-Trp) belongs, is known to influence cellular apoptosis. nih.gov The proline residue within these structures is thought to play a role in this process. nih.gov
Apoptosis is generally characterized by a series of distinct morphological and biochemical events, including the activation of caspases and the regulation by Bcl-2 family proteins. For related cyclic dipeptides, such as Cyclo(Pro-Tyr), studies have shown an amplification of the Bax/Bcl-2 ratio and increased expression of cytochrome c, caspase-3, and cleaved PARP, which are all key indicators of apoptosis. Other cyclic peptides have been observed to upregulate caspase-9 and caspase-3 while downregulating the anti-apoptotic protein Bcl-2. researchgate.net However, specific studies detailing the modulation of the Bcl-2 family, caspase activation, or PARP cleavage directly by Cyclo(Pro-Trp) are not extensively covered in the reviewed literature.
Cell Cycle Modulation (e.g., G2/M Phase Arrest)
The cell cycle is a series of events that leads to cell division and replication. Many anti-cancer compounds exert their effects by arresting the cell cycle at specific checkpoints, such as the G2/M phase, preventing the cell from entering mitosis and proliferating.
While some cyclic dipeptides have been shown to induce cell cycle arrest at the G2 phase researchgate.net, there is currently a lack of specific research findings demonstrating that Cyclo(Pro-Trp) modulates the cell cycle or induces G2/M phase arrest in cancer cells. The effects of cyclic dipeptides on the cell cycle can be highly specific to their constituent amino acids, and not all compounds in this class exhibit this activity. researchgate.net
Induction of Reactive Oxygen Species (ROS) and Oxidative Stress Responses
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that, at high levels, can lead to oxidative stress and cellular damage, a mechanism that can be exploited to kill cancer cells. The role of Cyclo(Pro-Trp) in modulating ROS is complex and not definitively established as pro-oxidant in cancer contexts.
General studies on proline-based diketopiperazines suggest that the proline component may contribute to the formation of ROS. nih.gov Conversely, other related cyclic dipeptides, such as Cyclo(Pro-Phe) and Cyclo(His-Pro), have been reported to have antioxidant effects, decreasing ROS production and protecting against oxidative stress. researchgate.net There is a lack of specific studies in the available literature that investigate the induction of ROS and oxidative stress responses by Cyclo(Pro-Trp) within cancer cells.
Morphological Changes in Cancer Cells (e.g., Nuclear Fragmentation, Chromatin Condensation, Membrane Blebbing)
The process of apoptosis is accompanied by distinct and observable changes in cell morphology. These include the condensation of chromatin, fragmentation of the nucleus, and the formation of membrane blebs, which are protrusions of the cell membrane. ub.edu
While these are hallmark features of apoptosis, and other cyclic dipeptides have been shown to induce such morphological changes in cancer cells researchgate.net, specific studies documenting nuclear fragmentation, chromatin condensation, or membrane blebbing as a direct result of treatment with Cyclo(Pro-Trp) are not detailed in the currently available scientific literature.
Inhibition of Specific Kinases (e.g., PI3Kα)
The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling pathway that promotes cell survival, growth, and proliferation, and its aberrant activation is common in many cancers. The inhibition of specific kinases within this pathway, such as PI3Kα, is a key target for cancer therapy.
Cyclo(L-Trp-L-Pro), also known as Brevianamide F, has been identified as an inhibitor of PI3Kα. researchgate.net Research has demonstrated its ability to inhibit the enzyme's activity, as detailed in the table below.
| Compound Name | Target Kinase | IC₅₀ Value | Reference |
| Cyclo(L-Trp-L-Pro) | PI3Kα | 4.8 μM | researchgate.net |
IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.
Neuroactive and Immunomodulatory Effects
Beyond its anti-cancer potential, Cyclo(Pro-Trp) also exhibits effects on the nervous and immune systems, partly through its interaction with ion channels.
Ion channels are crucial for cellular signaling, and their modulation can have significant physiological effects. Cyclo(Trp-Pro) has been shown to possess antiarrhythmic potential, which is linked to its ability to modulate various ion channels, including calcium (Ca²⁺) and potassium (K⁺) channels. chapman.edu
The specific effects can vary depending on the stereoisomer of the compound. Studies using the whole-cell patch-clamp technique on guinea-pig myocytes have elucidated these interactions. For example, verrucologens, which are related diketopiperazine mycotoxins, are known to block Ca²⁺-activated K⁺ channels. chapman.edu The specific activities of Cyclo(Trp-Pro) isomers are summarized below.
| Isomer | Ion Channel | Concentration | Effect | Reference |
| Cyclo(L-Trp-L-Pro) | L-type Ca²⁺-channel | 100 µM | Agonism | chapman.edu |
| Cyclo(L-Trp-D-Pro) | L-type Ca²⁺-channel | 100 µM | Agonism | chapman.edu |
| Cyclo(D-Trp-D-Pro) | L-type Ca²⁺-channel | 100 µM | Agonism | chapman.edu |
| Cyclo(D-Trp-L-Pro) | L-type Ca²⁺-channel | 100 µM | Blockage | chapman.edu |
| Cyclo(L-Trp-L-Pro) | Inward rectifier K⁺ current | 100 µM | Antagonism | chapman.edu |
| Cyclo(D-Trp-L-Pro) | Inward rectifier K⁺ current | 100 µM | Antagonism | chapman.edu |
| Cyclo(L-Trp-D-Pro) | Inward rectifier K⁺ current | 100 µM | No significant effect | chapman.edu |
| Cyclo(D-Trp-D-Pro) | Inward rectifier K⁺ current | 100 µM | No significant effect | chapman.edu |
Influence on Intestinal Calcium Absorption via Specific Receptors
Cyclo(Pro-Trp) has been identified as a key molecule in promoting the absorption of calcium in the intestines. nih.gov Research indicates that this compound enhances calcium influx in intestinal epithelial cells through pathways involving the Calcium-Sensing Receptor (CaSR) and the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. nih.gov
In-vivo experiments with mouse models of Chronic Kidney Disease (CKD) demonstrated that treatment with Cyclo(Pro-Trp) led to an increase in the intestinal calcium content. nih.gov Mechanistically, this is associated with the upregulation of mRNA expression levels for both CaSR and TRPV4 in intestinal tissues and isolated intestinal epithelial cells (IECs). nih.gov The CaSR is known to play a crucial role in sensing extracellular calcium levels and regulating calcium homeostasis. jci.orgcreative-diagnostics.com Similarly, TRPV4, a ligand-gated calcium channel, is expressed in intestinal epithelial cells and its activation leads to increased intracellular calcium concentrations. nih.govnih.gov
Studies using Ca2+ imaging on MODE-K cells (a murine intestinal epithelial cell line) confirmed that the administration of Cyclo(Pro-Trp) prompts a significant increase in intracellular calcium. nih.gov This collective evidence underscores a mechanism where Cyclo(Pro-Trp) enhances intestinal calcium absorption by modulating the expression and function of CaSR and TRPV4. nih.gov
Table 1: Effect of Cyclo(Pro-Trp) on Intestinal Calcium Regulation Markers
| Marker | Observation in Response to Cyclo(Pro-Trp) | Source |
|---|---|---|
| Intestinal Calcium Content | Increased in mice treated with the compound. | nih.gov |
| CaSR mRNA Expression | Significantly increased in intestinal tissue and IECs. | nih.gov |
| TRPV4 mRNA Expression | Significantly increased in intestinal tissue and IECs. | nih.gov |
| Intracellular Ca2+ | Increased influx in MODE-K intestinal cells. | nih.gov |
Regulation of Parathyroid Hormone Levels
Cyclo(Pro-Trp) has been shown to play a role in regulating the levels of intact parathyroid hormone (iPTH). nih.gov The parathyroid hormone is a primary regulator of calcium and phosphate (B84403) balance in the body; it is secreted in response to low blood calcium levels and acts on bones, kidneys, and the intestine to increase serum calcium. nih.govyoutube.comyoutube.com In conditions like secondary hyperparathyroidism (SHPT), often a complication of chronic kidney disease, PTH levels become pathologically elevated. nih.govnih.gov
Research has demonstrated that Cyclo(Pro-Trp), which is generated by the gut microbe Lactobacillus johnsonii, can alleviate the severity of hyperparathyroidism. nih.gov In a mouse model of CKD-associated SHPT, administration of Cyclo(Pro-Trp) resulted in a significant reduction of elevated iPTH levels. nih.gov This effect is linked to the compound's ability to promote intestinal calcium absorption. nih.gov By increasing the uptake of calcium from the gut, Cyclo(Pro-Trp) helps to raise serum calcium levels, which in turn provides negative feedback to the parathyroid glands, suppressing the synthesis and secretion of PTH. nih.govnih.govyoutube.com This mechanism highlights a novel link between gut microbial metabolites and the regulation of parathyroid function. nih.gov
Antiarrhythmic Properties
The isomers of Cyclo(Trp-Pro) have demonstrated significant antiarrhythmic potential. nih.gov Studies on isolated rat hearts have shown that these compounds can influence cardiac rhythm and ion channel activity. nih.gov
Specifically, isomers of Cyclo(Trp-Pro) were found to significantly reduce the duration of ventricular tachycardia and arrhythmia. nih.gov The different stereoisomers exhibit varied effects on L-type Ca2+ channels; for instance, Cyclo(L-Trp-L-Pro), Cyclo(L-Trp-D-Pro), and Cyclo(D-Trp-D-Pro) act as agonists, enhancing Ca2+ channel activity, while Cyclo(D-Trp-L-Pro) blocks the calcium current. nih.gov All isomers displayed antagonistic effects on Na+ channels. nih.gov This modulation of crucial cardiac ion channels contributes to their antiarrhythmic effects, as altering ion flow can stabilize the cardiac action potential and reduce the tendency for reentrant arrhythmias. nih.govnih.gov These findings suggest that Cyclo(Trp-Pro) and its related isomers may be valuable as novel agents for managing cardiovascular dysfunction, particularly in reducing the risk of ventricular fibrillation. nih.gov
Table 2: Effects of Cyclo(Trp-Pro) Isomers on Cardiac Ion Channels and Arrhythmia
| Isomer | Effect on L-type Ca2+ Channels | Effect on Na+ Channels | Effect on Ventricular Tachycardia/Arrhythmia | Source |
|---|---|---|---|---|
| Cyclo(L-Trp-L-Pro) | Agonism | Antagonism | Duration significantly reduced | nih.gov |
| Cyclo(L-Trp-D-Pro) | Agonism | Antagonism | Duration significantly reduced | nih.gov |
| Cyclo(D-Trp-L-Pro) | Blockage | Antagonism | Duration significantly reduced | nih.gov |
| Cyclo(D-Trp-D-Pro) | Agonism | Antagonism | Duration significantly reduced | nih.gov |
General Anti-inflammatory and Antioxidant Mechanisms
Cyclo(Pro-Trp) has been noted for its capacity to protect cells from damage caused by oxidative stress and inflammation. nih.gov While detailed mechanistic studies specifically for Cyclo(Pro-Trp) are emerging, research on related cyclic dipeptides, such as Cyclo(His-Pro), provides insight into potential pathways. Cyclo(His-Pro) exerts antioxidant effects by activating the Nrf2 signaling pathway and anti-inflammatory effects by suppressing the pro-inflammatory NF-κB signaling pathway. nih.govresearchgate.net This dual action helps mitigate cellular damage from reactive oxygen species and inflammatory agents. nih.govresearchgate.net Furthermore, some cyclic dipeptides have shown the ability to inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). mdpi.com Cyclo(Pro-Trp) itself has been identified as having broad-spectrum antibacterial properties, indicating a role in combating biological stressors. targetmol.comchemfaces.com
Receptor Binding and Activation Profiles of Related Cyclic Peptides (e.g., Opioid Receptors: Kappa, Mu, Delta)
The macrocyclic tetrapeptide CJ-15,208 (cyclo[Phe-D-Pro-Phe-Trp]), a compound structurally related to Cyclo(Pro-Trp), exhibits a complex and multifunctional profile at opioid receptors. nih.gov This peptide and its analogs have been studied for their interactions with kappa (κ), mu (μ), and delta (δ) opioid receptors. nih.govmdpi.commdpi.com
CJ-15,208 itself is characterized as a multifunctional μ-opioid receptor (MOR) and κ-opioid receptor (KOR) agonist, as well as a KOR antagonist. nih.gov This means it can produce antinociception through agonist activity at both MOR and KOR, followed by a period of KOR antagonism. nih.gov The peptide initially showed KOR antagonist activity in functional assays and had a modest selectivity for KOR over MOR and DOR in binding affinity tests. mdpi.com
The specific activity profile can be significantly altered by making substitutions to the amino acid structure. For example, substituting the tryptophan residue in CJ-15,208 with 2'-naphthylalanine ([Nal(2′)4]CJ-15,208) introduced significant δ-opioid receptor (DOR) antagonist activity, a property not prominent in the parent compound. mdpi.com While many analogs maintained low affinity for DOR, this specific substitution created a compound with MOR agonism and DOR antagonism. mdpi.com Another related peptide, cyclo[Pro-Sar-Phe-d-Phe], was also found to have a multifunctional profile, with initial MOR and KOR agonist-like activity followed by a period of KOR antagonism. nih.govresearchgate.net
Table 3: Opioid Receptor Activity of CJ-15,208 and a Key Analog
| Compound | Receptor Activity Profile | Source |
|---|---|---|
| CJ-15,208 (cyclo[Phe-D-Pro-Phe-Trp]) | MOR Agonist, KOR Agonist, KOR Antagonist | nih.gov |
| [Nal(2′)4]CJ-15,208 | MOR Agonist, DOR Antagonist | mdpi.com |
A significant challenge with traditional MOR agonist analgesics like morphine is the development of tolerance, where higher doses are needed to achieve the same pain-relieving effect. mdpi.com Certain mixed-profile cyclic peptides show promise in overcoming this issue.
The introduction of DOR antagonism into a MOR agonist framework appears to be a key strategy. mdpi.com For instance, the analog [Nal(2′)4]CJ-15,208, which possesses both MOR agonist and DOR antagonist properties, did not produce acute antinociceptive tolerance in animal models. mdpi.com In fact, its antinociceptive potency actually increased in animals pretreated with the peptide. mdpi.com This contrasts with morphine, which induces significant tolerance. mdpi.com Other research supports this concept, showing that mixed-action kappa-agonists and mu-agonists/antagonists can attenuate the development of morphine-induced antinociceptive tolerance. nih.gov The ability of these complex cyclic peptides to modulate multiple opioid receptors simultaneously may offer a pathway to developing potent analgesics with a reduced liability for tolerance. mdpi.comresearchgate.net
Modulation of Conditioned Place Preference by Cyclo(Pro-Trp)
Extensive literature review reveals a notable absence of direct scientific studies investigating the specific effects of the chemical compound Cyclo(Pro-Trp) on conditioned place preference (CPP). The CPP paradigm is a widely utilized behavioral model in neuroscience to assess the rewarding or aversive properties of a substance. wikipedia.orgnih.govfrontiersin.orgnumberanalytics.comyoutube.com This method relies on Pavlovian conditioning, where an animal learns to associate a specific environment with the effects of a drug or other stimulus. wikipedia.orgnumberanalytics.com A subsequent preference for the drug-paired environment indicates a rewarding effect, while avoidance suggests an aversive effect. wikipedia.orgnih.gov
The rewarding effects of substances in the CPP model are frequently mediated by the brain's key neurochemical systems, particularly the dopaminergic and opioid systems. nih.govnih.gov While direct data on Cyclo(Pro-Trp) is unavailable, research on structurally related compounds offers some insight into its potential, though unconfirmed, mechanisms of action.
Certain cyclic dipeptides, the class of molecules to which Cyclo(Pro-Trp) belongs, have been shown to interact with the opioid system. For instance, some have been found to bind to mu-opioid receptors. nih.gov Furthermore, research into another cyclic dipeptide, Cyclo(His-Pro), suggests that many of its biological effects may be mediated through a presynaptic dopaminergic mechanism. nih.gov Specifically, chronic administration of Cyclo(His-Pro) has been shown to alter the properties of the dopamine (B1211576) transporter complex in the striatum of rats. nih.gov
More directly relevant are studies on the macrocyclic tetrapeptide CJ-15,208, which contains a proline and a tryptophan residue within its cyclic structure (cyclo[Phe-D-Pro-Phe-Trp]). acs.orgnih.govmdpi.com Research has demonstrated that CJ-15,208 and its analogs can prevent both cocaine- and stress-induced reinstatement of extinguished cocaine-seeking behavior in the CPP assay. acs.orgnih.gov These effects are attributed to the compound's activity as a kappa opioid receptor (KOR) antagonist. acs.orgnih.gov Furthermore, derivatives of CJ-15,208 have been shown to attenuate the rewarding effects of both cocaine and morphine in conditioned place preference assays in mice, highlighting the role of this molecular scaffold in modulating opioid pathways involved in addiction-related behaviors. nih.govresearchgate.net
Due to the lack of direct research, no data table on the effects of Cyclo(Pro-Trp) on conditioned place preference can be provided.
Structure Activity Relationship Sar Studies of Cyclo Pro Trp and Its Analogs
Impact of Amino Acid Stereochemistry on Biological Activity (e.g., L,D-Isomers)
The stereochemistry of amino acid residues within the diketopiperazine (DKP) ring significantly impacts the biological profile of Cyclo(Pro-Trp) analogs. Studies have indicated that different stereoisomers can exhibit varying affinities for biological targets and distinct pharmacological effects. For instance, the arrangement of L-Pro-L-Trp versus D-Pro-L-Trp or L-Pro-D-Trp can alter the presentation of side chains, influencing receptor binding and downstream signaling. Research on related cyclic tetrapeptides, such as CJ-15,208, has shown that the stereochemistry of residues, particularly at positions that interact with opioid receptors, can lead to substantial differences in affinity and activity nih.govnih.gov. Analogs containing D-amino acids in certain positions have also been noted to have altered metabolic stability, often being more rapidly metabolized than their L-amino acid counterparts nih.govresearchgate.net.
Side Chain Modifications and Their Influence on Potency and Selectivity
Modifications to the side chains of proline and tryptophan residues offer a powerful strategy for fine-tuning the biological activity of Cyclo(Pro-Trp) analogs.
Proline Side Chain: While proline's side chain is a simple pyrrolidine (B122466) ring, modifications such as hydroxylation (e.g., to hydroxyproline) or the introduction of steric bulk can influence the conformation of the DKP ring and the presentation of the tryptophan side chain. These changes can affect binding affinity and metabolic stability mdpi.com.
Substitutions within the Proline and Tryptophan Residues
Beyond side chain modifications, direct substitution of the proline or tryptophan residues with other amino acids or their analogs provides another avenue for SAR exploration.
Tryptophan Replacements: Substituting tryptophan with other aromatic amino acids like phenylalanine or tyrosine, or with modified tryptophan analogs (e.g., β-methyltryptophan), can reveal the specific requirements of the binding site for the indole (B1671886) moiety and its electronic properties nih.govacs.orgacs.org. Such substitutions can lead to marked differences in potency and selectivity across different receptor subtypes.
Relationship between Molecular Structure and Metabolic Stability
The metabolic stability of Cyclo(Pro-Trp) and its derivatives is a critical factor for their therapeutic potential. The diketopiperazine ring itself offers some resistance to enzymatic degradation compared to linear peptides benchchem.com. However, the peptide bonds within the ring can still be susceptible to hydrolysis. Structural modifications aimed at enhancing metabolic stability often involve increasing steric hindrance around the amide bonds or altering the electronic properties of the molecule. For example, incorporating D-amino acids can sometimes lead to faster metabolism, while L-amino acids may confer greater stability in certain contexts nih.govresearchgate.net. The introduction of specific structural features, such as disulfide rings in other peptide systems, has also been shown to significantly improve metabolic half-life nih.gov.
Rational Design of Bioactive Cyclo(Pro-Trp) Derivatives
The insights gained from SAR studies are instrumental in the rational design of novel Cyclo(Pro-Trp) derivatives with improved properties. By systematically modifying specific structural elements and evaluating their impact on biological activity, potency, selectivity, and metabolic stability, researchers can develop optimized analogs. Computational modeling and structure-based drug design approaches can further guide these efforts, predicting favorable conformations and interactions with target molecules preprints.orgacs.orgresearchgate.net. For instance, if a particular substitution on the tryptophan indole ring enhances binding affinity, medicinal chemists can design further analogs incorporating similar modifications or explore related heterocyclic systems to identify lead compounds with superior therapeutic profiles.
Advanced Research Methodologies and Analytical Approaches
Metabolomics Profiling for Discovery and Characterization
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful platform for the discovery and characterization of novel compounds like Cyclo(Pro-Trp). This approach allows for a comprehensive analysis of the metabolome, facilitating the identification and quantification of specific molecules of interest.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)-Based Metabolomics for Identification and Quantification
Liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) stands as a cornerstone technique for the analysis of microbial metabolites, including cyclic dipeptides. dtu.dk This highly sensitive and selective method allows for the separation, detection, and identification of compounds from complex biological matrices. In the context of Cyclo(Pro-Trp), LC-MS/MS is instrumental for both qualitative and quantitative analysis.
The process typically involves the separation of the compound from a sample extract using liquid chromatography, followed by ionization and detection by mass spectrometry. The initial mass analysis provides the molecular weight of the compound, and subsequent fragmentation in the second mass analyzer (MS/MS) generates a characteristic pattern that serves as a molecular fingerprint for definitive identification. researchgate.net For instance, the analysis of proline-containing diketopiperazines in fermented foods has been successfully achieved using a developed LC-MS/MS method, demonstrating the feasibility of quantifying these compounds. nih.gov While a specific metabolomics study solely focused on profiling Cyclo(Pro-Trp) is not extensively documented, the established protocols for similar cyclic dipeptides provide a robust framework for its analysis. The LC-MS analysis of the prenylation of Cyclo(l-Trp-l-Pro) further underscores the utility of this technique in characterizing modifications of this core structure. researchgate.net
Table 1: LC-MS/MS Parameters for the Analysis of Proline-Containing Cyclic Dipeptides
| Parameter | Setting |
|---|---|
| Chromatography | |
| Column | C18 reverse-phase |
| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid |
| Flow Rate | 0.2-0.5 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M+H]+ for Cyclo(Pro-Trp) |
Note: These are generalized parameters and would require optimization for the specific analysis of Cyclo(Pro-Trp).
Isotopic Labeling Experiments (e.g., 15N-labeling) for Biosynthetic Pathway Elucidation
In Vitro Cell-Based Assays
To understand the biological effects of Cyclo(Pro-Trp) at the cellular level, a variety of in vitro cell-based assays are employed. These assays provide valuable information on the compound's potential cytotoxicity, its effects on cell growth, and its ability to induce programmed cell death.
Cell Viability and Proliferation Assays
Cell viability and proliferation assays are fundamental in assessing the cytotoxic potential of a compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. nih.govsigmaaldrich.comthermofisher.com In this assay, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, the amount of which is proportional to the number of viable cells. While direct studies on Cyclo(Pro-Trp) using this assay are limited, research on other cyclic peptides containing proline and phenylalanine has demonstrated cytotoxic activity against various cancer cell lines, suggesting that similar assays would be appropriate for evaluating Cyclo(Pro-Trp). mdpi.com
Table 2: Representative Cell Viability Assay - MTT Method
| Step | Procedure |
|---|---|
| 1. Cell Seeding | Plate cells in a 96-well plate at a desired density. |
| 2. Compound Treatment | Treat cells with varying concentrations of Cyclo(Pro-Trp) for a specified duration. |
| 3. MTT Addition | Add MTT solution to each well and incubate. |
| 4. Solubilization | Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. |
Apoptosis and Cell Cycle Analysis
To determine if a compound induces programmed cell death (apoptosis) or affects the cell cycle, flow cytometry is a powerful tool. bio-rad-antibodies.com Apoptosis can be assessed by staining cells with Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, in conjunction with a viability dye like propidium (B1200493) iodide (PI) to distinguish between early apoptotic, late apoptotic, and necrotic cells. researchgate.net
Cell cycle analysis is typically performed by staining fixed cells with a DNA-intercalating dye such as propidium iodide. abcam.comunipd.itresearchgate.netnih.gov The fluorescence intensity of the dye is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). While specific data for Cyclo(Pro-Trp) is not available, studies on other cyclic peptides have utilized these flow cytometry-based methods to demonstrate their ability to induce apoptosis and cause cell cycle arrest in cancer cells. researchgate.netnih.gov
Gene Expression Analysis (e.g., Quantitative Real-Time Polymerase Chain Reaction, Transcriptional Profiling)
To delve into the molecular mechanisms underlying the cellular effects of Cyclo(Pro-Trp), gene expression analysis is crucial. Quantitative real-time polymerase chain reaction (qPCR) is a sensitive technique used to measure the expression levels of specific genes of interest. researchgate.netnih.gov For instance, if Cyclo(Pro-Trp) is hypothesized to induce apoptosis, qPCR can be used to quantify the mRNA levels of key apoptosis-related genes such as those from the Bcl-2 family (e.g., Bax, Bcl-2) and caspases. nih.govsalviapub.com
For a more comprehensive understanding, transcriptional profiling techniques like RNA sequencing (RNA-seq) can be employed to analyze the expression of thousands of genes simultaneously. This provides an unbiased view of the global changes in gene expression induced by Cyclo(Pro-Trp) treatment and can help identify novel cellular pathways affected by the compound. While no specific gene expression studies on Cyclo(Pro-Trp) have been published, the methodologies are well-established for investigating the effects of various compounds on cellular gene expression. mdpi.comnih.govnih.govresearchgate.net
Receptor Binding and Functional Assays (e.g., Radioligand Binding, [35S]GTPγS Assay, cAMP Assays)
The interaction of Cyclo(L-Trp-L-Pro) with cellular receptors has been primarily investigated through functional assays that measure the activity of ion channels, which are a critical class of receptors. While traditional radioligand binding studies detailing binding affinities (K_d) or receptor density (B_max) for Cyclo(Pro-Trp) are not extensively documented in the available literature, functional data from electrophysiological studies provide significant insights into its receptor-modulating capabilities.
A key study utilized the whole-cell patch-clamp technique on guinea-pig myocytes to determine the effects of Cyclo(L-Trp-L-Pro) and its isomers on various ion channels. nih.gov At a concentration of 100 µM, Cyclo(L-Trp-L-Pro) demonstrated agonistic activity towards L-type Ca²⁺-channels. nih.gov In contrast, it exhibited antagonistic effects on the inward rectifier K⁺ current and on Na⁺ channels. nih.gov This modulation of multiple ion channels suggests that the compound can directly or allosterically interact with these receptor proteins to alter their function.
Further supporting its role in calcium signaling, a 2025 study on a mouse model of Chronic Kidney Disease-Secondary Hyperparathyroidism (CKD–SHPT) found that Cyclo(pro-trp) promotes intestinal calcium absorption. nih.gov This effect is mediated through the calcium-sensing receptor (CaSR) and transient receptor potential vanilloid 4 (TRPV4) pathways, indicating a functional interaction with these specific receptor systems to enhance calcium influx in intestinal epithelial cells. nih.gov
While direct data from [35S]GTPγS or cAMP assays for Cyclo(Pro-Trp) is sparse, these assays are standard for evaluating G-protein coupled receptor (GPCR) activation. researchgate.net The demonstrated activity of Cyclo(Pro-Trp) on CaSR, a known GPCR, and TRPV4, a TRP ion channel, implies that such assays would be valuable in further dissecting its signaling mechanisms. nih.gov
Table 1: Functional Ion Channel Activity of Cyclo(L-Trp-L-Pro)
| Ion Channel | Cell Type | Assay Method | Concentration | Observed Effect | Citation |
|---|---|---|---|---|---|
| L-type Ca²⁺-channel | Guinea-pig myocytes | Whole-cell patch-clamp | 100 µM | Agonism | nih.gov |
| Inward rectifier K⁺ current | Guinea-pig myocytes | Whole-cell patch-clamp | 100 µM | Antagonism | nih.gov |
| Na⁺ channel | Guinea-pig myocytes | Whole-cell patch-clamp | 100 µM | Antagonism | nih.gov |
Enzyme Inhibition Assays
The evaluation of Cyclo(Pro-Trp) in enzyme inhibition assays is not widely reported. Unlike many natural products that are screened for inhibitory activity against common enzymes like cyclooxygenases (COX) or acetylcholinesterase (AChE), specific inhibitory constants (IC₅₀) for Cyclo(Pro-Trp) against these enzymes are not found in the reviewed literature. nih.govnih.govmdpi.comnih.govnih.govresearchgate.net
However, some studies have assessed enzymes in the presence of Cyclo(Pro-Trp) for other purposes. One in vitro study investigated the effects of several cyclic dipeptides, including Cyclo(L-tryptophanyl-L-prolyl), on the gastrointestinal epithelium. nih.gov In this context, changes in the expression of alkaline phosphatase (ALP) in HT-29 cells were used as a marker for cellular maturation, rather than as a direct measure of enzyme inhibition. nih.gov Similarly, a 2025 study in mice used ALP levels as a biomarker for liver function following administration of Cyclo(pro-trp) and found no significant changes, indicating a lack of hepatotoxicity rather than direct enzyme modulation. nih.gov
These findings underscore that while enzymes like alkaline phosphatase have been part of experimental protocols involving Cyclo(Pro-Trp), the focus has not been on determining the compound's potential as a direct enzyme inhibitor. nih.govnih.govmdpi.com
Antimicrobial Susceptibility Testing (e.g., Kirby-Bauer Disc Diffusion Assay)
The antimicrobial properties of Cyclo(Pro-Trp) have been explicitly evaluated using standardized susceptibility testing methods. The Kirby-Bauer disc diffusion assay is a principal technique employed to determine the antimicrobial spectrum of this compound. nih.gov
In these tests, a filter paper disc impregnated with Cyclo(Pro-Trp) is placed on an agar (B569324) plate inoculated with a specific microorganism. The resulting zone of inhibition, a clear area where bacterial growth is prevented, is measured to assess the compound's activity. nih.gov
Studies have demonstrated that Cyclo(Pro-Trp) exhibits broad-spectrum antibacterial properties. nih.gov Its activity has been confirmed against a range of both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Susceptibility of Cyclo(Pro-Trp) Determined by Kirby-Bauer Disc Diffusion Assay
| Test Organism | Gram Stain | Finding | Citation |
|---|---|---|---|
| Escherichia coli | Negative | Susceptible | nih.gov |
| Pseudomonas aeruginosa | Negative | Susceptible | nih.gov |
| Klebsiella pneumoniae | Negative | Susceptible | nih.gov |
| Staphylococcus aureus | Positive | Susceptible | nih.gov |
| Bacillus subtilis | Positive | Susceptible | nih.gov |
Animal Models for Pharmacological Evaluation and Mechanism Elucidation (Non-Clinical)
Non-clinical animal models have been instrumental in evaluating the pharmacological effects of Cyclo(Pro-Trp) and understanding its mechanisms of action, particularly in the cardiovascular and renal systems.
One of the primary models used is the Langendorff isolated perfused heart. nih.govijbcp.com In a study using isolated rat hearts, Cyclo(L-Trp-L-Pro) was evaluated for its antiarrhythmic potential. The results showed that the compound did not significantly affect heart rate or coronary flow at a concentration of 200 µM. nih.gov However, it significantly reduced the duration of ventricular tachycardia and arrhythmia, as well as the time required to return to sinus rhythm following an ischemic event. nih.gov These findings highlight its potential as an antiarrhythmic agent, likely linked to its modulation of cardiac ion channels. nih.gov
More recently, a 2025 study utilized a mouse model of Chronic Kidney Disease (CKD) to investigate the effects of Cyclo(pro-trp). nih.govnih.gov In this model, oral administration of the compound was shown to alleviate secondary hyperparathyroidism (SHPT), a common complication of CKD. The mechanism elucidated was the promotion of intestinal calcium absorption, which in turn lowered the levels of intact parathyroid hormone (iPTH). nih.gov The study also confirmed that at the effective dose, Cyclo(pro-trp) did not cause damage to liver or kidney function, indicating a favorable non-clinical profile in this context. nih.gov
Table 3: Summary of Pharmacological Effects of Cyclo(Pro-Trp) in Non-Clinical Animal Models
| Animal Model | Key Findings | Implied Mechanism | Citation |
|---|---|---|---|
| Isolated Perfused Rat Heart (Langendorff) | Significantly reduced duration of ventricular tachycardia and arrhythmia. | Antiarrhythmic activity, likely via ion channel modulation. | nih.gov |
High-Throughput Screening and Combinatorial Library Synthesis
The structural framework of Cyclo(Pro-Trp) serves as a valuable scaffold in the generation of diverse molecular libraries for drug discovery, a process often coupled with high-throughput screening (HTS). nih.govnih.govku.edu
Combinatorial Library Synthesis
The Cyclo(L-Trp-L-Pro) scaffold is recognized as the basis for one of the most abundant and structurally diverse families of diketopiperazine-containing natural products. This has made it an attractive starting point for combinatorial biosynthesis. This strategy involves combining enzymes from different pathways or organisms to generate novel structural variants for bioactivity screening.
A notable example involves pathway-level combinatorial biosynthesis where a dimodular non-ribosomal peptide synthetase (NRPS) that produces Cyclo(L-Trp-L-Pro) was combined with different prenyltransferase enzymes. This approach successfully yielded a library of new, predictably prenylated and reverse-prenylated diketopiperazine products. Such modifications are crucial as they can significantly alter the lipophilicity and membrane permeability of the parent compound, often enhancing biological activity. The use of cyclic dipeptide scaffolds like Cyclo(Pro-Trp) is a key strategy in creating chemical diversity for drug discovery programs. mdpi.commdpi.comnih.govrsc.org
High-Throughput Screening (HTS)
HTS enables the rapid testing of large numbers of compounds to identify "hits" with desired biological activity. nih.govnih.gov While specific HTS campaigns focusing on identifying Cyclo(Pro-Trp) itself are not detailed, the libraries generated from its scaffold are expressly created for this purpose. These combinatorial libraries, containing thousands of structurally related but distinct molecules, are screened against various biological targets, such as receptors or enzymes, to identify lead compounds for new therapeutics. The process involves miniaturized, automated assays that measure a specific biological response, allowing for the efficient analysis of vast compound collections.
Future Research Directions and Therapeutic Potential
Elucidation of Novel Molecular Targets and Signaling Pathways
A primary avenue for future research is the detailed identification of the molecular targets and signaling pathways modulated by Cyclo(Pro-Trp). While some biological activities have been observed, the precise mechanisms often remain unclear. Studies have shown that Cyclo(Pro-Trp) exhibits broad-spectrum antibacterial properties and can enhance the maturation of gastrointestinal cells by altering alkaline phosphatase expression in HT-29 cells, indicating an interaction with specific cellular pathways. targetmol.comchemfaces.com
Further research should aim to move beyond these initial observations to pinpoint direct protein binding partners. A significant area of interest lies in its role as a biosynthetic precursor. Cyclo(L-Trp-L-Pro), also known as Brevianamide (B1173143) F, is the precursor to a wide array of valuable diketopiperazines with therapeutic potential, including brevianamides, tryprostatins, and fumitremorgins. frontiersin.org Understanding the enzymatic transformations of Cyclo(Pro-Trp) and the biological targets of its more complex derivatives could indirectly reveal its sphere of influence. Future investigations could employ techniques such as affinity chromatography-mass spectrometry and cellular thermal shift assays (CETSA) to identify direct molecular interactors and validate target engagement within a cellular context.
Development of Advanced Synthetic Strategies for Complex Derivatives
The development of novel synthetic methodologies is crucial for creating complex derivatives of Cyclo(Pro-Trp) with enhanced or novel biological activities. The rigid conformation of the diketopiperazine ring makes it an excellent scaffold for chemical modification.
A promising approach is chemoenzymatic synthesis. For instance, prenyltransferase enzymes from Aspergillus ruber have been used to catalyze the regiospecific and consecutive prenylation of cyclo-Trp-Pro, yielding complex tri- and tetraprenylated derivatives with high efficiency. nih.gov This highlights the potential of using enzymes to create structural diversity that is difficult to achieve through traditional chemical synthesis.
Furthermore, rational design principles can be applied to generate derivatives with specific properties. Incorporating motifs like D-Pro-L-Pro has been shown to create β-hairpin structures in cyclic peptides, potentially enhancing cell permeability. nih.gov Standard chemical synthesis routes, employing coupling reagents such as HBTU/HOBt, can be optimized for the efficient production of the core scaffold and its analogs. nih.gov These advanced strategies will be instrumental in generating libraries of Cyclo(Pro-Trp) derivatives for structure-activity relationship (SAR) studies.
Exploration of Cyclo(Pro-Trp) in Multi-Omics Research (Genomics, Proteomics, Metabolomics)
Multi-omics approaches offer a powerful, unbiased way to investigate the biological impact of Cyclo(Pro-Trp). By integrating data from genomics, proteomics, and metabolomics, researchers can build a comprehensive picture of the cellular response to the compound. liverpool.ac.uknih.gov
A key example of this potential comes from a metabolomics study on the co-culture of Aspergillus sclerotiorum and a Streptomyces species. This research revealed that Cyclo(Pro-Trp) produced by the bacteria served as a biosynthetic precursor for notoamides in the fungus, demonstrating its role in inter-species chemical communication. The study also found that supplementing the culture with proline and tryptophan enhanced this metabolic transformation.
Future multi-omics studies could be designed to understand the mechanism of action of Cyclo(Pro-Trp) in human cells. For example, treating cancer cell lines with the compound and analyzing subsequent changes in the proteome, transcriptome, and metabolome could reveal which pathways are most significantly perturbed, such as mitochondrial metabolism or amino acid biosynthesis. nih.gov
Table 1: Potential Applications of Multi-Omics in Cyclo(Pro-Trp) Research
| Omics Field | Methodology | Potential Insights for Cyclo(Pro-Trp) |
|---|---|---|
| Genomics | CRISPR screens, sequencing of resistant mutants | Identify genes essential for Cyclo(Pro-Trp) activity or that confer resistance, revealing its mode of action and potential targets. |
| Proteomics | Mass spectrometry-based proteomics (e.g., SILAC, TMT) | Quantify changes in protein expression to identify regulated pathways (e.g., apoptosis, cell cycle) and direct binding partners. nih.gov |
| Metabolomics | NMR, LC-MS | Trace the metabolic fate of Cyclo(Pro-Trp) and identify downstream metabolites; reveal disruptions in cellular metabolic networks like the TCA cycle or amino acid synthesis. nih.gov |
| Transcriptomics | RNA-Sequencing | Identify up- or down-regulated genes in response to Cyclo(Pro-Trp) treatment, providing a global view of the cellular transcriptional response. liverpool.ac.uknih.gov |
Applications in Chemical Biology and Drug Discovery Initiatives
Cyclo(Pro-Trp) and its derivatives are valuable tools for chemical biology and represent promising starting points for drug discovery. Its confirmed broad-spectrum antibacterial activity makes it a candidate for the development of new anti-infective agents. targetmol.comchemfaces.com The inherent properties of proline-containing diketopiperazines, such as high resistance to enzymatic degradation and a rigid conformation, make them particularly attractive scaffolds for therapeutic design. researchgate.net
The structural rigidity of Cyclo(Pro-Trp) allows it to be used as a scaffold to design inhibitors for specific biological targets, such as protein-protein interactions. For example, cyclic peptides have been successfully designed to inhibit challenging targets like the Grb2 SH2 domain, which is implicated in cancer signaling. nih.gov Given the prevalence of proline-containing cyclic peptides in anticancer research, Cyclo(Pro-Trp) warrants investigation for potential cytotoxic or cytostatic effects against various cancer cell lines. nih.gov Furthermore, its inclusion in specialized screening libraries, such as antibacterial and antifungal compound libraries, facilitates high-throughput screening efforts to identify new biological activities. chemfaces.com
Synergistic Effects of Cyclo(Pro-Trp) with Other Bioactive Compounds
An underexplored but highly promising area of research is the potential for synergistic interactions between Cyclo(Pro-Trp) and other bioactive compounds. Synergism can occur through two main mechanisms: pharmacodynamic synergy, where compounds act on different targets within a common pathway, and pharmacokinetic synergy, where one compound improves the absorption, distribution, metabolism, or excretion of another. genesispub.orgmdpi.com
For example, the antibacterial activity of Cyclo(Pro-Trp) could potentially be enhanced when used in combination with conventional antibiotics, possibly allowing for lower effective doses and reducing the risk of resistance. Another strategy involves molecular hybridization, where Cyclo(Pro-Trp) is chemically linked to another pharmacophore to create a new molecule with enhanced or dual activity. nih.gov Future research should investigate combination therapies, exploring whether Cyclo(Pro-Trp) can potentiate the effects of anticancer drugs or if its own bioavailability can be improved by co-administration with compounds that inhibit metabolic enzymes or efflux pumps. genesispub.orgnih.gov
Engineering of Microbial Strains for Enhanced Production or Modified Derivatives
The natural production of Cyclo(Pro-Trp) by microorganisms such as Streptomyces sp., Pantoea agglomerans, and Aspergillus sp. opens the door to biotechnological production through fermentation. medchemexpress.comfrontiersin.org Metabolic engineering of these microbial hosts holds the key to enhancing production titers and creating novel derivatives. nih.gov
Future work can focus on several key strategies. One approach is the optimization of biosynthetic pathways, which can involve either non-ribosomal peptide synthetases (NRPS) or cyclodipeptide synthases (CDPSs). frontiersin.orgresearchgate.net Engineering heterologous hosts like Escherichia coli or Saccharomyces cerevisiae, which are well-understood and easily manipulated, is another viable strategy. nih.govfrontiersin.org Advanced genome engineering tools, particularly CRISPR/Cas9 and lambda-Red recombination, allow for precise and efficient modification of microbial genomes to improve precursor supply, eliminate competing metabolic pathways, and introduce genes for the synthesis of modified derivatives. frontiersin.orgmdpi.com Modern computational workflows can accelerate this process by modeling the effects of genetic modifications to predict optimal strain designs for high-yield biomanufacturing. lbl.gov
Table 2: Microbial Engineering Strategies for Cyclo(Pro-Trp) Production
| Strategy | Description | Reference Example |
|---|---|---|
| Host Selection | Engineering the native producer vs. transferring the biosynthetic pathway to a well-characterized heterologous host like E. coli. | Native hosts contain all necessary factors, while heterologous hosts offer superior genetic tools. nih.gov |
| Pathway Optimization | Overexpression of key biosynthetic genes (e.g., CDPS, NRPS) and enzymes involved in precursor (proline, tryptophan) synthesis. | Adding proline and tryptophan to the medium boosted downstream product formation. |
| Genome Engineering | Using tools like CRISPR/Cas9 to delete competing pathways or integrate expression cassettes into the host genome for stable production. | CRISPR/Cas9 has been used to integrate multi-gene cassettes and modify multiple gene loci for industrial applications. frontiersin.orgmdpi.com |
| Ribosome Engineering | Inducing mutations in ribosomal proteins that can lead to a global increase in secondary metabolite production. | Mutants resistant to antibiotics like streptomycin (B1217042) have shown improved secondary metabolite yields. nih.gov |
| Pathway Refactoring | Cloning the biosynthetic gene cluster (BGC) from the native host and re-engineering it for optimized expression in a production host. | BGCs can be cloned from native hosts or synthesized de novo for expression in heterologous systems. nih.gov |
Q & A
Q. What are the validated synthesis protocols and spectroscopic characterization methods for Cyclo(Pro-Trp)?
Cyclo(Pro-Trp) is synthesized via cyclization of linear dipeptide precursors, with high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) serving as primary validation tools. For example, HRMS data for Cyclo(Pro-Trp) show an [M+H]+ ion at m/z 261.1603 and [2M+H]+ at m/z 521.3100, consistent with its molecular formula C₁₆H₁₇N₃O₂ . NMR analysis (e.g., ¹H and ¹³C) is critical for confirming cyclic conformation and stereochemistry, as demonstrated in studies isolating diketopiperazines .
Q. What experimental models are recommended for assessing Cyclo(Pro-Trp)'s antibacterial activity?
The Kirby-Bauer disk diffusion assay is widely used to evaluate antimicrobial efficacy against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi like Candida albicans . Minimum inhibitory concentration (MIC) assays are further recommended to quantify potency, with standardized protocols for agar dilution or broth microdilution to ensure reproducibility .
Q. How should Cyclo(Pro-Trp) be stored to maintain stability in long-term studies?
Cyclo(Pro-Trp) in powder form is stable for up to three years at -20°C, while solutions in organic solvents (e.g., DMSO) require storage at -80°C for one year. Transport should use blue ice packs to prevent thawing .
Advanced Research Questions
Q. How can researchers optimize Cyclo(Pro-Trp) yield in microbial co-cultures?
Exogenous supplementation of precursor amino acids (e.g., tryptophan and proline at 200 µM) enhances Cyclo(Pro-Trp) production in Streptomyces spp. by 4-fold, as shown via orthogonal partial least squares-discriminant analysis (OPLS-DA) of LC-MS data . Strain-specific metabolic efficiency, particularly cyclic dipeptide synthase (CDPS) activity, should be characterized to guide optimization .
Q. What strategies resolve contradictions in Cyclo(Pro-Trp)'s reported bioactivity across studies?
Discrepancies in antimicrobial efficacy (e.g., against Aspergillus spp.) may arise from strain-specific resistance or assay conditions (e.g., pH, temperature). Meta-analyses should stratify data by microbial strain and experimental parameters . Replication studies using standardized protocols (e.g., CLSI guidelines) are critical .
Q. How can synergistic effects between Cyclo(Pro-Trp) and other antimicrobial agents be systematically evaluated?
Checkerboard assays or fractional inhibitory concentration (FIC) index calculations are recommended to identify synergism or antagonism. For example, combining Cyclo(Pro-Trp) with β-lactams could be tested against methicillin-resistant Staphylococcus aureus (MRSA), with growth inhibition quantified via OD₆₀₀ measurements .
Q. What methodologies address challenges in tracking Cyclo(Pro-Trp) metabolism in eukaryotic cells?
Stable isotope labeling (e.g., ¹³C-proline) coupled with HRMS enables precise tracking of Cyclo(Pro-Trp) uptake and metabolic fate in models like HT-29 gastrointestinal cells. Alkaline phosphatase assays can concurrently assess cellular differentiation .
Experimental Design and Data Analysis
Q. How should researchers design studies to investigate Cyclo(Pro-Trp)'s dual antibacterial and antitumor mechanisms?
Dual-activity studies require parallel in vitro models:
Q. What statistical approaches are robust for analyzing Cyclo(Pro-Trp) dose-response data with high variability?
Nonlinear regression models (e.g., log-logistic curves) are ideal for dose-response relationships. Bootstrap resampling or Bayesian hierarchical models account for variability in biological replicates .
Q. How can patient-reported outcome (PRO) data be integrated into Cyclo(Pro-Trp) pharmacological studies?
PRO instruments must align with FDA guidelines for reliability and validity. A pre-implementation checklist (Figure 2.0) ensures rigorous design, including bias mitigation (e.g., randomization of survey timing) and staff training protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
